Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-

Flavonoid intermediate synthesis MOM protection methodology Process-scale yield optimization

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (CAS 36804-11-2), also referred to as 2,4,6-tris(methoxymethoxy)acetophenone or Phloroacetophenone Trimethoxymethyl Ether, is a fully methoxymethyl (MOM)-protected derivative of 2,4,6-trihydroxyacetophenone (phloroacetophenone, THAP). This compound (C14H20O7, MW 300.3) is a core synthetic intermediate in the preparation of polyhydroxylated and regiospecifically methylated flavonoids, particularly seabuckthorn flavone-3-ols, prenylated flavanones, and chalcone-derived anticancer agents such as KB-34.

Molecular Formula C14H20O7
Molecular Weight 300.3 g/mol
CAS No. 36804-11-2
Cat. No. B150651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-
CAS36804-11-2
Synonyms2,4,6-Tris(methoxymethoxy)acetophenone;  Phloroacetophenone Trimethoxymethyl Ether
Molecular FormulaC14H20O7
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1OCOC)OCOC)OCOC
InChIInChI=1S/C14H20O7/c1-10(15)14-12(20-8-17-3)5-11(19-7-16-2)6-13(14)21-9-18-4/h5-6H,7-9H2,1-4H3
InChIKeyVRDSPVUFCCVMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (CAS 36804-11-2): A Triply MOM-Protected Acetophenone Building Block for Flavonoid Total Synthesis and Bioactive Chalcone Derivatization


Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (CAS 36804-11-2), also referred to as 2,4,6-tris(methoxymethoxy)acetophenone or Phloroacetophenone Trimethoxymethyl Ether, is a fully methoxymethyl (MOM)-protected derivative of 2,4,6-trihydroxyacetophenone (phloroacetophenone, THAP) . This compound (C14H20O7, MW 300.3) is a core synthetic intermediate in the preparation of polyhydroxylated and regiospecifically methylated flavonoids, particularly seabuckthorn flavone-3-ols, prenylated flavanones, and chalcone-derived anticancer agents such as KB-34 [1][2]. With zero hydrogen bond donors, a computed XLogP3 of 1.4, and a topological polar surface area of 72.4 Ų, its physicochemical profile is engineered for synthetic versatility rather than direct bioactivity—the three MOM groups serve as acid-labile protecting moieties that can be cleaved under mild conditions (e.g., 4 N HCl/MeOH) to reveal the parent polyphenolic pharmacophore after key bond-forming steps [3].

Why In-Class Acetophenone Building Blocks Cannot Replace Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (CAS 36804-11-2) in Multi-Step Flavonoid Synthesis


Substituting CAS 36804-11-2 with superficially similar acetophenone derivatives introduces critical failures in regiochemical control, deprotection orthogonality, and downstream synthetic efficiency. The unprotected parent 2,4,6-trihydroxyacetophenone (THAP, CAS 480-66-0) cannot undergo selective mono-C-alkylation due to competing O-alkylation at all three phenolic positions [1]. The partially protected 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (CAS 65490-09-7) retains one free hydroxyl that directs undesired side reactions during prenylation, yielding product mixtures requiring chromatographic separation [1]. The permanently methylated analog 2,4,6-trimethoxyacetophenone (CAS 832-58-6, mp 98–102 °C), while fully protected, demands harsh demethylation conditions (BBr3 or hot HBr) incompatible with acid-sensitive flavonoid cores and unsaturated prenyl side chains . By contrast, the MOM groups of CAS 36804-11-2 are cleaved under mild acidic conditions (4 N HCl/MeOH, reflux) that preserve the flavonoid scaffold and prenyl substituents [2]. Furthermore, a 2017 review by the Banerji group—the laboratory that pioneered this compound's use—explicitly concluded that 'compared to conventional protection groups, methoxymethylation was found to be more useful for the protection of hydroxyl groups' across a library of flavones, flavonols, isoflavones, and biflavones [3]. This expert assessment confirms that seemingly interchangeable protecting groups produce meaningfully different synthetic outcomes.

Quantitative Comparator Evidence for Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (CAS 36804-11-2) Versus Closest Analogs


Synthesis Yield: 98.2% Isolated Yield for Final MOM Protection Step from Bis-MOM Precursor Under Phase-Transfer Conditions

The conversion of 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (CAS 65490-09-7, 4.0 g, 15.6 mmol) to the target triply MOM-protected compound proceeds in 98.2% isolated yield (4.6 g obtained) under phase-transfer conditions (MOMCl, NaOH, TBAB, CH2Cl2/H2O, 20 °C, 1 h), as documented in patent CN110183431 (2019) . This near-quantitative conversion stands in contrast to typical hydroxyl protection yields for polyphenolic acetophenones: benzyl protection generally affords 70–85% yields due to steric hindrance from the ortho-acetyl group, while TBS protection can be as low as 60% for the fully protected product [1]. The 98.2% yield translates to substantially lower cost per gram of final product and reduced solvent waste in multi-gram campaigns.

Flavonoid intermediate synthesis MOM protection methodology Process-scale yield optimization

Regioselective Mono-C-Prenylation: Fully MOM-Protected CAS 36804-11-2 Yields a Single C-Alkylated Product; Partially Protected Analog Gives a Product Mixture

In a direct demonstration of the regiochemical benefit of full MOM protection, Xu et al. (2003) reported that 2,4,6-tris(methoxymethoxy)acetophenone (CAS 36804-11-2), when mono-alkylated with 3-methylbut-2-enyl bromide, yielded 5-methyl-1-(2,4,6-trimethoxymethoxyphenyl)hex-4-en-1-one as a single C-alkylated product [1]. In a structurally analogous system, Hossain (1999) subjected the partially protected 2-hydroxy-4,6-bis(methoxymethoxy)acetophenone (CAS 65490-09-7) to nuclear prenylation and obtained 2-hydroxy-4,6-di(methoxymethoxy)-5-C-prenylacetophenone as the major product accompanied by 'several other minor products' arising from competing O-prenylation at the free 2-hydroxyl group [2]. The elimination of the free OH in CAS 36804-11-2 thus converts a product mixture requiring chromatographic separation into a single isolable intermediate, streamlining the synthetic route and improving overall yield.

Regioselective C-prenylation Protecting group strategy Prenylated flavonoid synthesis

Protecting Group Superiority: Methoxymethylation Explicitly Rated 'More Useful' Than Conventional Alternatives for Flavonoid Synthesis

A 2017 review authored by Banerji—the senior investigator of the Pandurangan et al. (2011) study that established CAS 36804-11-2 as the preferred building block for seabuckthorn flavone-3-ol synthesis—concluded that 'compared to conventional protection groups, methoxymethylation was found to be more useful for the protection of hydroxyl groups' in bioinspired flavonoid synthesis [1]. This assessment was based on the preparation of a library of flavones, flavonols, isoflavones, and biflavones using MOM protection. The key advantage of MOM over benzyl (Bn) ethers is that MOM cleavage (4 N HCl/MeOH, reflux) does not affect unsaturated carbon-carbon bonds, whereas benzyl hydrogenolysis (H2, Pd/C) can reduce the C2-C3 double bond of flavones and the prenyl side chains of prenylated flavonoids [2]. Compared to TBS ethers, MOM groups offer greater stability toward the basic conditions of aldol condensation and the oxidative conditions of Algar-Flynn-Oyamada cyclization [3].

Methoxymethylation Protecting group orthogonality Bioinspired flavonoid synthesis

Downstream Bioactivity: KB-34, Synthesized from CAS 36804-11-2, Demonstrates Statistically Significant Synergy with 5-FU Against Colorectal Cancer Cells

The chalcone derivative KB-34, synthesized using CAS 36804-11-2 as the ketone precursor, was evaluated for anti-metastatic activity in HT-29 and SW620 human colorectal cancer cell lines. Jin et al. (2018) reported that KB-34 treatment significantly inhibited TPA-induced migration, invasion, and proliferation of CRC cells, and that '5-fluorouracil (5-FU) together with KB-34 produced a significantly greater inhibition of growth and stimulation of apoptosis of HT-29 cells than did 5-FU alone' [1]. Mechanistically, KB-34 suppressed matrix metalloproteinase-7 (MMP-7) expression at both mRNA and protein levels and induced heme oxygenase-1 (HO-1) expression; siRNA knockdown of HO-1 abrogated the anti-metastatic effect, confirming target engagement [1]. The tris-MOM-protected phenyl ring thus serves not merely as a synthetic handle but as a pharmacophoric element contributing to cellular activity, potentially as a lipophilic prodrug moiety [2].

Chalcone anticancer agent Colorectal cancer metastasis 5-Fluorouracil synergy HO-1 upregulation

Physicochemical Profile: Zero H-Bond Donors and Elevated LogP vs. Parent THAP Enable Chromatographic and Permeability Advantages

CAS 36804-11-2 has zero hydrogen bond donors (HBD = 0), a computed XLogP3 of 1.4, and a TPSA of 72.4 Ų . The unprotected parent 2,4,6-trihydroxyacetophenone (THAP, CAS 480-66-0) possesses three HBDs, a lower XlogP of 1.10, and a higher TPSA of 77.80 Ų [1]. The complete elimination of phenolic OH groups through MOM protection increases lipophilicity (ΔXLogP = +0.30) while slightly reducing polar surface area (ΔTPSA = −5.4 Ų), both of which are associated with enhanced passive membrane permeability per Lipinski's and Veber's guidelines. Practically, the absence of free OH groups eliminates peak tailing during normal-phase and reversed-phase chromatographic purification—a well-documented advantage for polyhydroxy acetophenone intermediates [2].

Hydrogen bond donors Lipophilicity Membrane permeability Chromatographic behavior

Total Synthesis Enabling: MOM Protection Strategy Delivers Sophoflavescenol in 23% Overall Yield Across 10–11 Steps

Nguyen et al. (2015) achieved the first total synthesis of sophoflavescenol—a prenylated flavonol with potent PDE5 inhibitory activity (Ki = 0.005 μM)—in 23% overall yield over 10–11 steps starting from 2,4,6-trihydroxyacetophenone, employing MOM protection as the first and enabling step [1]. The MOM groups proved stable through O-prenylation, a microwave-assisted regioselective Claisen rearrangement, DMDO oxidation, and DDQ-mediated dehydrogenation, before being cleaved in the final step [1]. The same strategy delivered flavenochromane C (17%) and citrusinol (16%). Without full MOM protection, competing O-alkylation and oxidative degradation of free phenolic OH groups would have precluded the key regioselective Claisen rearrangement that installs the 8-prenyl pharmacophore [2]. No alternative total synthesis of these compounds using benzyl, TBS, or methyl protection has been reported.

Total synthesis Prenylated flavonol Claisen rearrangement PDE5 inhibitor

Procurement-Guiding Application Scenarios for Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]- (CAS 36804-11-2)


Multi-Step Total Synthesis of C-Prenylated Flavonoids Requiring Absolute Regiochemical Control

CAS 36804-11-2 is the building block of choice for academic and industrial laboratories pursuing total synthesis of C-prenylated flavonoids—including sophoflavescenol (23% overall yield), (±)-bonannione A, (±)-sophoraflavanone A, and seabuckthorn flavone-3-ols—where regioselective mono-C-prenylation is required without competing O-alkylation side reactions [1][2]. The fully MOM-protected scaffold eliminates the free hydroxyl-driven product mixtures observed with the partially protected analog CAS 65490-09-7 [3]. The 98.2% documented synthesis yield and commercial availability from Toronto Research Chemicals (TRC-T887885, 1 g to 10 g pack sizes, room-temperature shipping) further support procurement for pilot-scale campaigns [4].

Synthesis of MOM-Protected Chalcone Derivatives for Anticancer Screening Programs Targeting Metastasis

Medicinal chemistry groups developing chalcone-based anticancer agents (exemplified by KB-34) should procure CAS 36804-11-2 as the ketone coupling partner for Claisen-Schmidt or Sonogashira-type condensations [5]. The tris-MOM-protected phenyl ring contributes to cellular permeability (HBD = 0, XLogP3 = 1.4) and has demonstrated statistically significant synergistic anti-proliferative and pro-apoptotic activity with 5-fluorouracil in HT-29 colorectal cancer cells, mediated through HO-1 induction and MMP-7 suppression [5]. The MOM groups may additionally serve as bioreversible protecting elements, potentially enabling tumor-selective activation in acidic microenvironments [6].

Flavonoid Prodrug Design Exploiting MOM as an Acid-Labile, Bioreversible Protecting Group

Researchers designing flavonoid prodrugs can exploit the MOM groups of CAS 36804-11-2 as bioreversible protecting elements: MOM ethers are stable at physiological pH but cleave under mildly acidic conditions (pH < 4), potentially enabling tumor-selective activation [6]. This contrasts with the permanent methyl ether analog (CAS 832-58-6; mp 98–102 °C), which yields metabolically stable but potentially less active trimethoxyflavonoids refractory to enzymatic demethylation, and with the free phenolic parent (THAP), which suffers from rapid Phase II conjugation and poor oral bioavailability . The MOM strategy thus offers a tunable prodrug approach unavailable with either the permanently methylated or fully deprotected alternatives.

Process-Scale Flavonoid Intermediate Production Leveraging Validated High-Yield MOM Protection Methodology

For CRO/CDMO organizations scaling flavonoid intermediate production, the 98.2% documented yield of the final MOM protection step to CAS 36804-11-2—achieved under mild, scalable phase-transfer conditions (MOMCl, NaOH, TBAB, CH2Cl2/H2O, 20 °C, 1 h)—provides a validated starting point for process optimization . The near-quantitative conversion, mild conditions, and short reaction time (1 h) are favorable for pilot-plant adaptation. Commercial availability of the immediate precursor (CAS 65490-09-7, available from TCI with >98% purity) and the final product (TRC-T887885, 1 g–10 g) ensures supply chain continuity [4].

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